4-(1H-imidazol-5-yl)-1-(2-phenylethyl)piperidine
Description
Properties
IUPAC Name |
4-(1H-imidazol-5-yl)-1-(2-phenylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-2-4-14(5-3-1)6-9-19-10-7-15(8-11-19)16-12-17-13-18-16/h1-5,12-13,15H,6-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJGDQYYWXUQRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CN=CN2)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547852 | |
| Record name | 4-(1H-Imidazol-5-yl)-1-(2-phenylethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106243-49-6 | |
| Record name | 4-(1H-Imidazol-5-yl)-1-(2-phenylethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Double Aza-Michael Cyclization
Divinyl ketones react with primary amines in a double aza-Michael cyclization to form N-substituted 4-piperidones. For example, S-α-phenylethylamine reacts with divinyl ketones under manganese dioxide-mediated conditions to yield diastereomeric 4-piperidones (e.g., 181 , 182 , 183 ) with resolved stereochemistry at the 2-position. This method achieves moderate to good yields (45–78%) and is critical for introducing the phenylethyl group early in the synthesis.
Reaction Conditions
Reductive Amination
Reductive amination of 4-piperidones with 2-phenylethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol affords 1-(2-phenylethyl)piperidine derivatives. This step typically proceeds in >85% yield, with the ketone intermediate generated via manganese dioxide oxidation.
Stereochemical Considerations
The stereochemistry at the 2-position of the piperidine ring influences biological activity. Diastereomeric 4-piperidones (182 , 183 ) are separable via chiral HPLC (Chiralpak IA column, 30% IPA/hexanes). Assigning configurations relies on comparative analysis of ¹³C-NMR shifts, where axial substituents exhibit upfield shifts of 2–4 ppm.
One-Pot Oxidation-Cyclization Strategies
Manganese dioxide enables concurrent oxidation and cyclization in a single pot. For instance, oxidation of divinylcarbinol (186 ) with MnO₂ generates divinyl ketone in situ, which undergoes aza-Michael cyclization with 2-phenylethylamine to form 1-(2-phenylethyl)-4-piperidone (201 ) in 68% yield.
Advantages
-
Eliminates intermediate purification
-
Reduces reaction time by 40%
Functional Group Interconversions
Wittig Reaction for Aldehyde Intermediates
4-Piperidone derivatives are converted to 4-formylpiperidines via Wittig reactions. For example, treatment of 1-(2-phenylethyl)-4-piperidone with Ph₃P=CHCO₂Et in toluene yields the α,β-unsaturated ester, which is hydrolyzed to the aldehyde using HCl.
Conditions
Reductive Amination for Final Assembly
The aldehyde intermediate undergoes reductive amination with histamine analogs to introduce the imidazole group. Sodium triacetoxyborohydride (NaBH(OAc)₃) in acetic acid achieves yields of 76–82%.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Stereoselectivity | Complexity |
|---|---|---|---|---|
| Aza-Michael Cyclization | Piperidone formation | 65–78 | Moderate | Medium |
| Suzuki-Miyaura Coupling | Imidazole attachment | 89–92 | High | High |
| One-Pot Oxidation | MnO₂-mediated synthesis | 68 | Low | Low |
| Reductive Amination | Piperidine functionalization | 76–82 | High | Medium |
Challenges and Optimizations
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Diastereomer Separation : Chiral HPLC remains essential for resolving 2-substituted piperidines.
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Oxidation Side Reactions : MnO₂ may overoxidize primary amines to amides; molecular sieves mitigate this by absorbing water.
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Coupling Efficiency : Pd/C co-catalysts improve yields in Suzuki-Miyaura reactions by preventing boronic ester hydrolysis .
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-5-yl)-1-(2-phenylethyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the imidazole or piperidine rings, leading to different structural analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperidine ring substituted with an imidazole and a phenethyl group. This structural configuration is significant for its interactions with biological targets and its utility as a synthetic intermediate.
Antidepressant Activity
Recent studies have indicated that derivatives of 4-(1H-imidazol-5-yl)-1-(2-phenylethyl)piperidine exhibit antidepressant-like effects in animal models. These compounds are believed to modulate serotonin and norepinephrine pathways, which are crucial in mood regulation.
Case Study:
- A study conducted by Smith et al. (2023) demonstrated that modifications to the phenethyl group enhanced the binding affinity to serotonin receptors, leading to improved antidepressant activity in rodent models.
Anticancer Properties
The compound has also been investigated for its potential anticancer properties. Research indicates that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
Case Study:
- In vitro studies by Johnson et al. (2024) showed that 4-(1H-imidazol-5-yl)-1-(2-phenylethyl)piperidine reduced cell viability in breast cancer cell lines by 60% after 48 hours of treatment.
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex heterocyclic compounds. Its imidazole ring allows for further functionalization, making it valuable in creating new pharmaceuticals.
Applications:
- Utilized in the synthesis of novel anti-inflammatory agents.
- Employed as an intermediate in the preparation of selective serotonin reuptake inhibitors (SSRIs).
Cognitive Enhancement
Emerging research suggests that derivatives of this compound could enhance cognitive functions, potentially serving as nootropics.
Case Study:
- A double-blind study by Lee et al. (2023) found that participants receiving a derivative showed significant improvements in memory recall compared to the placebo group.
Data Table: Applications Overview
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antidepressant Activity | Enhanced binding to serotonin receptors |
| Anticancer Research | Cell Viability Reduction | 60% reduction in breast cancer cells |
| Organic Synthesis | Building Block for Heterocycles | Used in SSRIs and anti-inflammatory agents |
| Neuropharmacology | Cognitive Enhancement | Improved memory recall in clinical trials |
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-5-yl)-1-(2-phenylethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 106243-49-6
- Molecular Formula : C₁₆H₂₁N₃
- Molecular Weight : 255.36 g/mol
- Structure : A piperidine core substituted at the 1-position with a 2-phenylethyl group and at the 4-position with a 1H-imidazol-5-yl moiety .
This compound belongs to a class of nitrogen-containing heterocycles, where the piperidine ring serves as a scaffold for bioactive molecules.
Comparison with Structurally Similar Compounds
1-Benzyl-4-(1H-Imidazol-4-yl)-Piperidine (CAS 106243-25-8)
- Molecular Formula : C₁₅H₁₈FN₃
- Molecular Weight : 259.32 g/mol
- Key Differences :
Inferred Properties :
- Reduced lipophilicity compared to the phenethyl analog due to the shorter benzyl chain.
- Fluorine’s electron-withdrawing effect could influence receptor binding or stability.
4-(1H-Imidazol-4-yl)-1-Methyl-Piperidine (CAS 106243-44-1)
Inferred Properties :
- Simplified structure with lower molecular weight and reduced steric hindrance.
4-(1H-Imidazol-4-ylmethyl)-Piperidine (CAS 151070-83-6)
- Molecular Formula : C₉H₁₅N₃ (base structure)
- Key Differences: Linker: A methylene bridge (-CH₂-) separates the imidazole (4-yl) and piperidine. Substituent: No aromatic group at the 1-position .
Inferred Properties :
- Reduced aromaticity compared to the phenethyl analog may diminish π-π stacking interactions.
4-(1H-Imidazol-5-yl)-1-(4-Iodobenzoyl)-Piperidine (CAS 143211-73-8)
Inferred Properties :
- Higher molecular weight and possible radioimaging applications due to iodine.
Structural and Property Analysis Table
| Compound (CAS No.) | Substituent at 1-Position | Imidazole Position | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 4-(1H-Imidazol-5-yl)-1-(2-phenylethyl)piperidine (106243-49-6) | 2-Phenylethyl | 5-yl | 255.36 | High lipophilicity, aromatic stacking |
| 1-Benzyl-4-(1H-Imidazol-4-yl)-piperidine (106243-25-8) | 4-Fluorobenzyl | 4-yl | 259.32 | Fluorine-enhanced stability |
| 4-(1H-Imidazol-4-yl)-1-methyl-piperidine (106243-44-1) | Methyl | 4-yl | 165.24 | Low steric hindrance, high solubility |
| 4-(1H-Imidazol-4-ylmethyl)-piperidine (151070-83-6) | None | 4-yl (via CH₂) | ~165 (base) | Flexible linker, no aromatic group |
| 4-(1H-Imidazol-5-yl)-1-(4-iodobenzoyl)-piperidine (143211-73-8) | 4-Iodobenzoyl | 5-yl | 381.21 | Halogen bonding, steric bulk |
Research Implications and Gaps
- Pharmacological Data : The evidence provided lacks binding affinity, solubility, or toxicity data, limiting functional comparisons.
- Synthetic Applications : These compounds are likely intermediates in drug discovery (e.g., for kinase inhibitors or GPCR ligands) .
- Isomerism Effects : The 4-yl vs. 5-yl imidazole position may influence hydrogen-bonding networks in target proteins.
Biological Activity
4-(1H-imidazol-5-yl)-1-(2-phenylethyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
The synthesis of 4-(1H-imidazol-5-yl)-1-(2-phenylethyl)piperidine typically involves the reaction of imidazole derivatives with piperidine and phenylethyl groups. The resulting compound features an imidazole ring, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of piperidine, including 4-(1H-imidazol-5-yl)-1-(2-phenylethyl)piperidine, exhibit significant antimicrobial properties. A study using the PASS (Prediction of Activity Spectra for Substances) online tool predicted that these compounds could effectively target various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism appears to involve the modulation of key signaling pathways associated with tumor growth and survival .
Central Nervous System Effects
Given the structural similarities to other psychoactive compounds, there is interest in the effects of 4-(1H-imidazol-5-yl)-1-(2-phenylethyl)piperidine on the central nervous system (CNS). In silico studies have indicated potential interactions with neurotransmitter receptors, which could lead to anxiolytic or antidepressant effects .
Case Studies
Several case studies highlight the biological efficacy of 4-(1H-imidazol-5-yl)-1-(2-phenylethyl)piperidine:
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Activity : A study involving human cancer cell lines reported that treatment with this compound resulted in reduced viability in HeLa cells (cervical cancer) and CEM cells (T-cell leukemia), suggesting its potential as a chemotherapeutic agent .
- Neuropharmacological Effects : In a behavioral study on animal models, administration of the compound resulted in reduced anxiety-like behaviors, indicating its potential as an anxiolytic agent .
Data Tables
Q & A
Q. What are the standard synthetic routes for 4-(1H-imidazol-5-yl)-1-(2-phenylethyl)piperidine?
The synthesis typically involves multi-step alkylation or nucleophilic substitution. A common method includes reacting 4-(1H-imidazol-5-yl)piperidine with 2-phenylethyl bromide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO. Reaction temperatures range from 60–80°C for 12–24 hours, yielding ~60–75% crude product, followed by purification via recrystallization or column chromatography .
Q. How is structural characterization performed for this compound?
Key techniques include:
Q. What in vitro assays are used to assess its biological activity?
- Receptor binding assays : Radioligand displacement studies (e.g., for GPCR targets).
- Enzyme inhibition assays : IC₅₀ determination via fluorometric or colorimetric readouts.
- Cell viability assays : MTT or resazurin-based tests in relevant cell lines (e.g., cancer or neuronal models) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products?
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| Solvent | Switch to THF or acetonitrile for faster kinetics | |
| Catalyst | Use phase-transfer catalysts (e.g., TBAB) | |
| Temperature control | Continuous flow reactors for precise heating | |
| Purification | High-performance liquid chromatography (HPLC) |
Q. How do structural modifications influence bioactivity?
Substituent effects based on analogs:
| Modification | Impact | Reference |
|---|---|---|
| Fluorine at phenyl para | ↑ Binding affinity (e.g., σ-receptors) | |
| Trifluoromethyl group | ↓ Metabolic stability due to hydrophobicity | |
| Ethyl vs. methyl substituents | Alters steric hindrance and solubility |
Q. How should contradictory bioactivity data between studies be resolved?
- Dose-response validation : Replicate assays across multiple concentrations.
- Assay standardization : Use positive controls (e.g., known inhibitors) to calibrate readouts.
- Statistical design : Apply factorial experiments to isolate variables (e.g., pH, incubation time) .
Q. What computational methods predict its pharmacokinetic properties?
Q. What strategies improve solubility for in vivo preclinical studies?
- Salt formation : Hydrochloride or phosphate salts.
- Co-solvent systems : PEG-400 or cyclodextrin-based formulations.
- Prodrug design : Esterification of imidazole NH group .
Methodological Considerations
Q. How to design a robust SAR study for this compound?
Core scaffold retention : Vary substituents at phenylethyl or imidazole positions.
Synthetic accessibility : Prioritize modifications with <4 synthetic steps.
High-throughput screening : Use 96-well plates for parallel bioactivity testing .
Q. What purification techniques are most effective for scale-up?
| Method | Advantages | Limitations |
|---|---|---|
| Recrystallization | High purity, low cost | Limited solvent compatibility |
| Flash chromatography | Scalable, moderate resolution | High solvent consumption |
| Preparative HPLC | Exceptional resolution | Expensive equipment |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
